Lysosomal cystine depletion: Cysteamine hydrochloride is the primary treatment for cystinosis, a rare genetic disorder characterized by cystine accumulation in lysosomes across various organs. It acts by forming a mixed disulfide with cystine, facilitating its excretion and preventing crystal formation. Source: National Institutes of Health
Cancer Research:
Tumor radiosensitization: Studies suggest cysteamine hydrochloride can enhance the effectiveness of radiation therapy in certain cancers by promoting DNA damage and cell death. Source: National Cancer Institute:
Anticancer properties: Research explores the potential of cysteamine hydrochloride to directly inhibit cancer cell growth and proliferation in various cancer types. Source: National Cancer Institute:
Skin Depigmentation:
Melasma treatment: Topical formulations of cysteamine hydrochloride show promise in reducing hyperpigmentation associated with melasma, a common skin condition. Its mechanism involves inhibiting melanin synthesis and promoting exfoliation. Source: National Institutes of Health:
Other Potential Applications:
Neurodegenerative diseases: Studies investigate the potential of cysteamine hydrochloride in neurodegenerative diseases like Alzheimer's and Parkinson's, exploring its neuroprotective and antioxidant properties. Source: National Institutes of Health:
Wound healing: Research examines the role of cysteamine hydrochloride in promoting wound healing and tissue regeneration. Source: National Institutes of Health:
Aggregated GHS information provided by 126 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; Reported as not meeting GHS hazard criteria by 17 of 126 companies. For more detailed information, please visit ECHA C&L website; Of the 13 notification(s) provided by 109 of 126 companies with hazard statement code(s):; H302 (96.33%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (11.93%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (13.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (26.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Cystadrops is indicated for the treatment of corneal cystine crystal deposits in adults and children from 2 years of age with cystinosis., Treatment of corneal cystine crystal deposits in cystinosis
MeSH Pharmacological Classification
Cystine Depleting Agents
ATC Code
S01XA21
Pictograms
Irritant
Other CAS
16904-32-8 156-57-0
Use Classification
Human drugs -> Orphan -> Cystadrops -> EMA Drug Category Ophthalmologicals -> Human pharmacotherapeutic group Human drugs -> Rare disease (orphan) Human Drugs -> EU pediatric investigation plans Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients Cosmetics -> Antioxidant; Reducing
General Manufacturing Information
Ethanethiol, 2-amino-, hydrochloride (1:1): ACTIVE
Charrier, C., Rodger, C., Robertson, J., Kowalczuk, A., Shand, N., Fraser-Pitt, D., . . . O’Neil, D. (2014). Cysteamine (Lynovex®), a novel mucoactive antimicrobial & antibiofilm agent for the treatment of cystic fibrosis. Orphanet Journal of Rare Diseases, 9(1). doi:10.1186/s13023-014-0189-2
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.